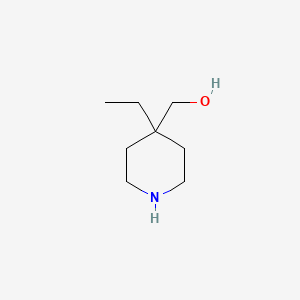

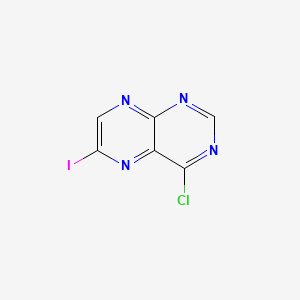

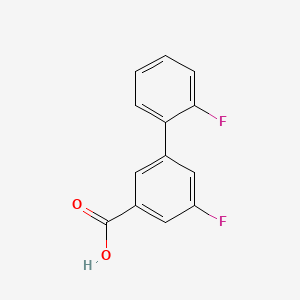

![molecular formula C12H16N2 B577862 1-Benzyl-1,6-diazaspiro[3.3]heptane CAS No. 1223573-42-9](/img/structure/B577862.png)

1-Benzyl-1,6-diazaspiro[3.3]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-1,6-diazaspiro[3.3]heptane is a unique chemical compound that is part of a collection of unique chemicals . It is provided to early discovery researchers for their studies . The compound is also available in the form of hemioxalate .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,6-diazaspiro[3.3]heptane can be represented by the SMILES stringO=C(O)C(O)=O.C1(CN2CCC23CNC3)=CC=CC=C1.C4(CN5CCC56CNC6)=CC=CC=C4 . The InChI representation is 1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6) . Physical And Chemical Properties Analysis

1-Benzyl-1,6-diazaspiro[3.3]heptane is a solid compound . The compound’s molecular weight is 261.19 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-Benzyl-1,6-diazaspiro[3.3]heptane belongs to the broader class of 2,6-diazaspiro[3.3]heptane compounds, which have been synthesized and applied in chemical reactions due to their unique structural and chemical properties. Burkhard and Carreira (2008) highlighted the concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its utility in arene amination reactions to yield a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008). Hamza et al. (2007) described a practical route to 2,6-diazaspiro[3.3]heptanes via reductive amination of a readily available aldehyde, which can be scaled for library or large-scale synthesis, emphasizing the compound's accessibility and potential for diverse chemical applications (Hamza et al., 2007).

Applications in Drug Discovery and Medicinal Chemistry

The synthesis and application of 1-Benzyl-1,6-diazaspiro[3.3]heptane and its derivatives have been extensively studied for their potential in drug discovery. Guérot et al. (2011) explored the synthesis of novel angular spirocyclic azetidines, including gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module. These compounds were prepared in high yields and are of interest for the synthesis of building blocks in drug discovery (Guérot et al., 2011). Furthermore, Pancholi et al. (2018) described the synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as analogues of hexahydropyridazine, showcasing the versatility of diazaspiro compounds in creating structurally complex and potentially pharmacologically active molecules (Pancholi et al., 2018).

Conformational Studies and Chiral Molecules

Naruse and Kugiya (2013) designed a new axially chiral molecule, 2,6-diphosphaspiro[3.3]heptane, which demonstrated conformational rigidity. This research highlighted the importance of conformational studies in the development of chiral molecules with potential applications in asymmetric synthesis and catalysis. Although this study focused on a phosphorus analogue, it underscores the broader relevance of spiroheptane structures, including 1-Benzyl-1,6-diazaspiro[3.3]heptane, in designing molecules with desired chiral properties (Naruse & Kugiya, 2013).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . The safety information includes hazard statements such as H301 and precautionary statements like P301 + P330 + P331 + P310 . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

1-benzyl-1,6-diazaspiro[3.3]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12/h1-5,13H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNOPAFADPEJRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C12CNC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,6-diazaspiro[3.3]heptane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

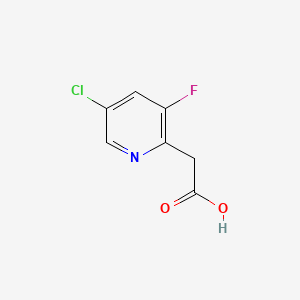

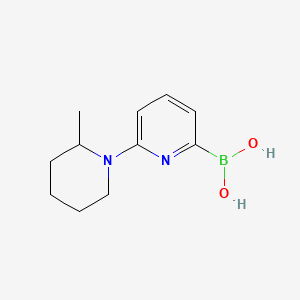

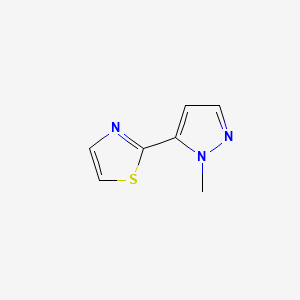

![2-Oxa-7-azaspiro[3.5]nonane acetate](/img/structure/B577786.png)

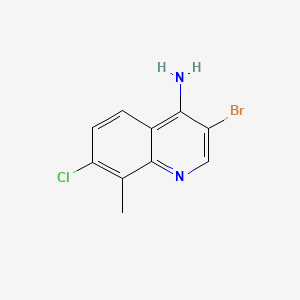

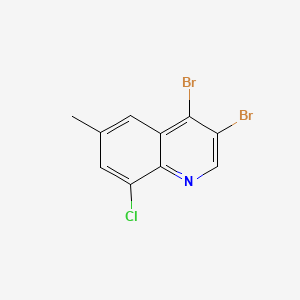

![Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B577796.png)